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Compound of Interest

Compound Name: Bromo-PEG7-alcohol

Cat. No.: B8096006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG7-alcohol is a heterobifunctional molecule widely utilized in the fields of

bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromide

at one end, a hydroxyl group at the other, and a seven-unit polyethylene glycol (PEG) spacer,

imparts a valuable combination of reactivity, flexibility, and hydrophilicity. This guide provides a

comprehensive overview of its chemical properties, supported by data tables, experimental

protocols, and workflow diagrams to facilitate its effective application in research and

development.

Core Chemical Properties
Bromo-PEG7-alcohol is a clear, colorless to light yellow liquid at room temperature. The

presence of the PEG chain significantly influences its physical and chemical characteristics,

most notably its solubility and biocompatibility. The terminal functional groups, a bromide and a

hydroxyl, provide orthogonal reactivity, allowing for sequential conjugation to different

molecules.

Table 1: General and Physicochemical Properties of Bromo-PEG7-alcohol
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Property Value Source/Comment

IUPAC Name

1-Bromo-23-hydroxy-

3,6,9,12,15,18,21-

heptaoxatricosane

Generated

CAS Number 86220-35-1 [1]

Molecular Formula C14H29BrO7 [1]

Molecular Weight 389.28 g/mol [1]

Appearance Colorless to light yellow liquid
General observation for similar

PEG derivatives

Purity Typically ≥95% Varies by supplier

Boiling Point 443.0 ± 40.0 °C (Predicted)
Predicted value, experimental

data not readily available.

Density 1.261 ± 0.06 g/cm³ (Predicted)
Predicted value, experimental

data not readily available.

pKa 14.36 ± 0.10 (Predicted)

Predicted value for the terminal

alcohol, experimental data not

readily available.

Solubility Profile
The polyethylene glycol chain is the primary determinant of Bromo-PEG7-alcohol's solubility.

The repeating ether units form hydrogen bonds with water molecules, rendering the molecule

highly soluble in aqueous solutions. It is also soluble in a wide range of polar organic solvents.

[2]

Table 2: Solubility of Bromo-PEG7-alcohol in Various Solvents
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Solvent Solubility Reference/Comment

Water Soluble

Phosphate-Buffered Saline

(PBS)
Soluble

Dimethylformamide (DMF) Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dichloromethane (DCM) Soluble

Chloroform Soluble

Methanol Soluble

Ethanol Soluble

Toluene
Less Soluble (Solubility

increases with temperature)

Diethyl Ether Insoluble

Hexane Insoluble General property of PEGs

Spectroscopic Data
Detailed spectroscopic data for Bromo-PEG7-alcohol is not consistently published. However,

based on the known structure and data from related PEG compounds, the following

characteristic spectral features can be anticipated.

Table 3: Expected Spectroscopic Characteristics of Bromo-PEG7-alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b8096006?utm_src=pdf-body
https://www.benchchem.com/product/b8096006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8096006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Features

¹H NMR

- A complex multiplet in the range of 3.5-3.8 ppm

corresponding to the ethylene glycol protons (-

O-CH₂-CH₂-O-).- A triplet around 3.8 ppm for

the methylene group adjacent to the bromine (-

CH₂-Br).- A triplet around 3.6 ppm for the

methylene group adjacent to the terminal

hydroxyl group (-CH₂-OH).- A broad singlet for

the hydroxyl proton (-OH), the chemical shift of

which is dependent on solvent and

concentration.

¹³C NMR

- A series of peaks between 60 and 72 ppm

corresponding to the carbon atoms of the PEG

chain.- A peak around 30 ppm for the carbon

atom bonded to bromine (-CH₂-Br).- A peak

around 61 ppm for the carbon atom bonded to

the terminal hydroxyl group (-CH₂-OH).

FTIR (cm⁻¹)

- A broad band in the region of 3200-3600 cm⁻¹

due to the O-H stretching of the terminal

alcohol.- Strong C-H stretching vibrations

between 2850 and 2950 cm⁻¹.- A prominent C-

O-C ether stretching band around 1100 cm⁻¹.- A

C-Br stretching vibration, typically in the range

of 500-600 cm⁻¹.

Mass Spectrometry (MS)

- The mass spectrum would be expected to

show a characteristic isotopic pattern for a

bromine-containing compound (M and M+2

peaks in an approximate 1:1 ratio).-

Fragmentation would likely involve cleavage of

the C-O and C-C bonds of the PEG chain.

Reactivity and Stability
The chemical utility of Bromo-PEG7-alcohol stems from its two distinct functional groups:
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Bromide Group: The bromide is an excellent leaving group, making this end of the molecule

susceptible to nucleophilic substitution reactions. It readily reacts with thiols (e.g., cysteine

residues in proteins) to form stable thioether bonds and with amines (e.g., lysine residues or

N-termini of proteins) to form secondary or tertiary amines. This reactivity is fundamental to

its use in bioconjugation.

Hydroxyl Group: The terminal alcohol can be further functionalized through a variety of

reactions common to primary alcohols, such as esterification, etherification, or oxidation to

an aldehyde or carboxylic acid. This allows for the subsequent attachment of other

molecules.

Stability: Bromo-PEG7-alcohol, like other PEG compounds, can undergo oxidative

degradation, which is accelerated by exposure to heat, light, and oxygen. For long-term

storage, it is recommended to keep the compound at -20°C. Aqueous solutions are generally

stable at room temperature, but for prolonged storage, refrigeration or freezing is advisable.

The stability of the bromide group is generally good under neutral and acidic conditions, but it

can be more susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols
The following are representative protocols for the application of bromo-PEG derivatives in

bioconjugation and as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

While these protocols may require optimization for specific applications, they provide a solid

methodological foundation.

Protocol 1: Conjugation of Bromo-PEG7-alcohol to a
Thiol-Containing Peptide
This protocol describes the reaction of the bromide group with a cysteine residue on a peptide.

Materials:

Peptide with a free cysteine residue

Bromo-PEG7-alcohol

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b8096006?utm_src=pdf-body
https://www.benchchem.com/product/b8096006?utm_src=pdf-body
https://www.benchchem.com/product/b8096006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8096006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Quenching solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

Purification system (e.g., HPLC, gel filtration)

Procedure:

Dissolve the cysteine-containing peptide in the deoxygenated reaction buffer to a final

concentration of 1-5 mg/mL.

Prepare a stock solution of Bromo-PEG7-alcohol in DMF or DMSO (e.g., 100 mM).

Add a 10- to 50-fold molar excess of the Bromo-PEG7-alcohol stock solution to the peptide

solution. The optimal ratio should be determined empirically.

Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The

reaction can be monitored by LC-MS to determine the extent of conjugation.

Once the reaction is complete, quench any unreacted Bromo-PEG7-alcohol by adding a

quenching solution to a final concentration of 10-20 mM.

Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase

HPLC or size-exclusion chromatography.

Characterize the final product by mass spectrometry to confirm the addition of the PEG

linker.

Protocol 2: Synthesis of a PROTAC using Bromo-PEG7-
alcohol as a Linker
This protocol outlines a general approach for the synthesis of a PROTAC where Bromo-PEG7-
alcohol links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3

Ligand). This example assumes the Warhead has a nucleophilic handle (e.g., a phenol or thiol)

and the E3 Ligand has a functional group that can be coupled to the hydroxyl end of the PEG

linker.
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Step 1: Attachment of the Warhead to Bromo-PEG7-alcohol

Materials:

Warhead with a nucleophilic group (e.g., Warhead-OH or Warhead-SH)

Bromo-PEG7-alcohol

A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine

(DIPEA))

Anhydrous DMF or acetonitrile

Purification system (e.g., flash column chromatography)

Procedure:

Dissolve the Warhead (1.0 eq) in anhydrous DMF or acetonitrile under an inert atmosphere

(e.g., nitrogen or argon).

Add the base (1.5-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to

deprotonate the nucleophile.

Add Bromo-PEG7-alcohol (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate or dichloromethane).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product (Warhead-PEG7-alcohol) by flash column chromatography.

Step 2: Activation of the Hydroxyl Group and Coupling to the E3 Ligand
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Materials:

Warhead-PEG7-alcohol (from Step 1)

E3 Ligand with an amine or other suitable functional group

Activating agent for the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl),

methanesulfonyl chloride (MsCl), or a coupling reagent for amide bond formation if the

hydroxyl is first oxidized to a carboxylic acid)

A suitable base (e.g., triethylamine or DIPEA)

Anhydrous DCM or DMF

Purification system (e.g., preparative HPLC)

Procedure (Example for Amide Bond Formation after Oxidation):

Oxidize the terminal alcohol of Warhead-PEG7-alcohol to a carboxylic acid using a suitable

oxidizing agent (e.g., Jones reagent, TEMPO).

Dissolve the resulting Warhead-PEG7-acid (1.0 eq) in anhydrous DMF.

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and

stir for 15 minutes.

Add the E3 Ligand containing an amine group (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

Purify the final PROTAC molecule by preparative HPLC.

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Workflows and Signaling Pathways
Bromo-PEG7-alcohol does not directly participate in signaling pathways but serves as a

critical component in constructing molecules that do, such as PROTACs. The following diagram
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illustrates the general workflow for synthesizing a PROTAC and its mechanism of action.

PROTAC Synthesis Workflow PROTAC Mechanism of Action
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Caption: Workflow for PROTAC synthesis using Bromo-PEG7-alcohol and its subsequent

mechanism of action.

This guide provides a detailed technical overview of the chemical properties and applications of

Bromo-PEG7-alcohol. The provided data and protocols are intended to serve as a valuable

resource for researchers and professionals in the design and execution of their experiments. It

is always recommended to consult the specific product documentation from the supplier for the

most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8096006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

